molecular formula C16H16F3N7 B2739774 3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine CAS No. 896367-49-0

3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine

Número de catálogo B2739774
Número CAS: 896367-49-0
Peso molecular: 363.348
Clave InChI: JLYLSYOOOLSMST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine” is a compound with the molecular formula C16H16F3N7 and a molecular weight of 363.348. It’s a part of the triazole family, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole-pyrimidine hybrids involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes .

Aplicaciones Científicas De Investigación

Synthesis and Potential Medical Applications

  • Antihypertensive Agent Development : A study by Bayomi, S. M., et al. (1999) focused on the synthesis of triazolopyrimidines, including compounds structurally related to 3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine, showing promising antihypertensive activities in vitro and in vivo. This highlights the compound's potential use in developing antihypertensive medications (Bayomi et al., 1999).

  • Parkinson's Disease Treatment : Research by Vu, C., et al. (2004) explored derivatives of triazolopyrimidine as adenosine A2a receptor antagonists. These compounds showed oral activity in a mouse model of Parkinson's disease, indicating the potential therapeutic use of 3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine in treating Parkinson's disease (Vu et al., 2004).

  • Antimicrobial Activity : A study by Lahmidi, S., et al. (2019) synthesized and characterized a novel pyrimidine derivative containing the triazolopyrimidine ring. This compound exhibited antibacterial activity against various bacterial strains, suggesting a potential use of 3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine in developing antimicrobial agents (Lahmidi et al., 2019).

Synthesis and Chemical Applications

  • Synthesis of Diverse Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds. For example, Zohdi, H. F. (1997) utilized a related triazole for the synthesis of poly-substituted triazolopyrimidine derivatives, demonstrating the compound's utility in creating diverse heterocyclic structures (Zohdi, 1997).

  • Metal-Free Synthesis of Biologically Important Structures : Zheng, Z., et al. (2014) reported a metal-free synthesis method for biologically significant 1,2,4-triazolopyridines using similar compounds. This method highlights an efficient and environmentally friendly approach to synthesizing structures related to 3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine (Zheng et al., 2014).

  • Synthesis of Antagonists for Adenosine Receptors : Vu, C., et al. (2004) also synthesized novel diamino derivatives of triazolotriazine as potent and selective adenosine A2a receptor antagonists. This research demonstrates the compound's role in creating specific receptor antagonists, potentially useful in various therapeutic applications (Vu et al., 2004).

Propiedades

IUPAC Name

3-methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N7/c1-24-14-13(22-23-24)15(21-10-20-14)26-7-5-25(6-8-26)12-4-2-3-11(9-12)16(17,18)19/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYLSYOOOLSMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.